2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide
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Overview
Description
2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide is a complex organic compound that belongs to the class of benzotriazine derivatives. This compound is characterized by the presence of a benzotriazinone core structure, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide typically involves the condensation of 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid with 3-pyridylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzotriazinone ring to a dihydrobenzotriazinone derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridylmethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydrobenzotriazinone derivatives, and various substituted benzotriazinone compounds .
Scientific Research Applications
2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and α-glucosidase, inhibiting their activity and thereby exerting anti-inflammatory and antidiabetic effects.
Pathways Involved: It modulates signaling pathways related to inflammation and glucose metabolism, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Known for its use as a peptide coupling reagent and its antimicrobial properties.
1,2,3-Benzotriazin-4(3H)-one: Exhibits anti-inflammatory and anticancer activities.
Uniqueness
2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide stands out due to its unique combination of a benzotriazinone core with a pyridylmethyl group, which enhances its biological activity and broadens its range of applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-14(17-9-11-4-3-7-16-8-11)10-20-15(22)12-5-1-2-6-13(12)18-19-20/h1-8H,9-10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWUBOCABQSCSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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